molecular formula C15H22BrN3O4S B13869005 4-(6-Bromo-4-methanesulfonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(6-Bromo-4-methanesulfonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13869005
M. Wt: 420.3 g/mol
InChI Key: WCTNPPRCBXAFKK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromine atom, and a methylsulfonyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 6-bromo-4-methylsulfonylpyridine with tert-butyl piperazine-1-carboxylate under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The piperazine ring provides structural stability and enhances the compound’s ability to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate stands out due to the presence of the bromine and methylsulfonyl groups on the pyridine ring. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H22BrN3O4S

Molecular Weight

420.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O4S/c1-15(2,3)23-14(20)19-7-5-18(6-8-19)13-10-11(24(4,21)22)9-12(16)17-13/h9-10H,5-8H2,1-4H3

InChI Key

WCTNPPRCBXAFKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)S(=O)(=O)C)Br

Origin of Product

United States

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